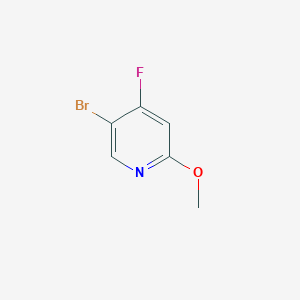

5-Bromo-4-fluoro-2-methoxypyridine

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Sciences

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in chemistry. rsc.orgresearchgate.net Its presence is ubiquitous in natural products, including vitamins like niacin and pyridoxine, coenzymes, and alkaloids. rsc.orgtandfonline.comlifechemicals.com The pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. rsc.orgrsc.org This has led to the incorporation of pyridine rings in a vast number of FDA-approved drugs for treating a wide array of diseases, including cancer, microbial infections, and inflammatory conditions. lifechemicals.comnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, while the aromatic system can engage in various non-covalent interactions, contributing to the diverse biological activities of pyridine-containing molecules. nih.gov

The versatility of the pyridine scaffold also extends to materials science and catalysis, where pyridine derivatives are used as ligands for metal complexes and as building blocks for functional materials. nih.gov

Overview of Halogenated Pyridines in Synthetic Chemistry

The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic utility. Halopyridines are crucial building blocks in organic synthesis, serving as precursors for a multitude of chemical transformations. nih.govresearchgate.net The carbon-halogen bond provides a reactive handle for introducing various functional groups through cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. frontierspecialtychemicals.comsigmaaldrich.com These reactions are fundamental in the construction of complex molecular architectures.

However, the halogenation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. nih.gov Consequently, specific and often harsh reaction conditions are required to achieve selective halogenation. nih.govacs.org Despite these challenges, the development of new and efficient halogenation methods remains an active area of research, driven by the high demand for functionalized pyridine intermediates in various fields of chemistry. researchgate.netchemrxiv.org The position and nature of the halogen substituent (F, Cl, Br, I) can be strategically chosen to fine-tune the reactivity and properties of the resulting molecule. nih.gov

Specific Focus: 5-Bromo-4-fluoro-2-methoxypyridine within the Context of Functionalized Pyridines

5-Bromo-4-fluoro-2-methoxypyridine is a prime example of a highly functionalized pyridine derivative. Its structure incorporates a bromine atom, a fluorine atom, and a methoxy (B1213986) group on the pyridine ring, each contributing to its unique chemical properties and reactivity. This trifunctionalized scaffold offers multiple sites for further chemical modification, making it a versatile building block in the synthesis of more complex molecules.

The presence of both a bromine and a fluorine atom allows for selective and sequential cross-coupling reactions, a powerful strategy in combinatorial chemistry and the synthesis of compound libraries. The methoxy group, an electron-donating substituent, modulates the electronic properties of the pyridine ring, influencing its reactivity in various chemical transformations. fluoromart.com

Below are the key chemical identifiers and properties of 5-Bromo-4-fluoro-2-methoxypyridine:

| Property | Value |

| IUPAC Name | 5-Bromo-4-fluoro-2-methoxypyridine |

| CAS Number | 1207667-10-4 |

| Molecular Formula | C₆H₅BrFNO |

| Molecular Weight | 206.01 g/mol |

| SMILES | COC1=NC=C(C(=C1)F)Br |

| InChI | InChI=1S/C6H5BrFNO/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3 |

| InChIKey | KODOUZQOTJJKKL-UHFFFAOYSA-N |

| Data sourced from chemable.netuni.lu |

The strategic placement of the bromo, fluoro, and methoxy groups on the pyridine ring makes 5-Bromo-4-fluoro-2-methoxypyridine a valuable intermediate for the synthesis of a wide range of target molecules with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-fluoro-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODOUZQOTJJKKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Transformations and Reactivity of 5 Bromo 4 Fluoro 2 Methoxypyridine and Derivatives

Reactivity of Halogen Substituents (Bromine and Fluorine)

The two halogen atoms, bromine at position 5 and fluorine at position 4, exhibit different reactivities, enabling selective functionalization of the pyridine (B92270) ring.

The bromine atom at the C-5 position is a suitable leaving group for various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organohalide, is a prominent example. wikipedia.org In a typical Suzuki-Miyaura reaction, 5-Bromo-4-fluoro-2-methoxypyridine would react with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. youtube.com

The general mechanism involves three main steps: oxidative addition of the bromopyridine to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org While specific examples for this exact substrate are not extensively documented in readily available literature, the reactivity of similar bromopyridines is well-established. For instance, the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds in moderate to good yields using a catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a dioxane/water solvent system. google.com Similarly, 5-bromo-2-fluoropyridine (B45044) undergoes Suzuki coupling with phenylboronic acid. nih.gov The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing fluorine atom on the ring can influence the rate and efficiency of the coupling reaction. In some cases, the coordination of a methoxy group to the palladium center can affect the reaction's selectivity. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Bromopyridine Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

| 5-bromo-2-fluoropyridine | 5-bromo-2-methoxyphenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |

This table presents data for analogous compounds to illustrate typical reaction conditions.

The fluorine atom at the C-4 position is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the nitrogen atom in the pyridine ring, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In this reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. acs.org

Transformations Involving the Methoxy Group

The methoxy group at the C-2 position can undergo cleavage or, less commonly, derivatization.

The cleavage of the methyl ether to reveal a pyridone or hydroxypyridine is a significant transformation. A particularly effective method for the chemoselective demethylation of methoxypyridines is the use of L-selectride (lithium tri-sec-butylborohydride). This reagent has been shown to selectively demethylate methoxypyridines over analogous methoxybenzenes (anisoles). The reaction is believed to proceed via nucleophilic attack of the hydride on the methyl group. The selectivity for methoxypyridines is attributed to the electron-deficient nature of the pyridine ring, which makes the methoxy group more susceptible to cleavage. The reaction of 4-methoxypyridine (B45360) with L-selectride in refluxing THF affords 4-hydroxypyridine (B47283) in good yield. This method is tolerant of various functional groups, including halogens.

Table 2: Chemoselective Demethylation of Methoxypyridines with L-Selectride

| Substrate | Reagent | Solvent | Conditions | Product | Yield (%) |

| 4-Methoxypyridine | L-Selectride | THF | Reflux, 2h | 4-Hydroxypyridine | Good |

| 3,5-Dimethyl-4-methoxypyridine | L-Selectride | THF | Reflux | 3,5-Dimethyl-4-hydroxypyridine | 94 |

This table is based on data for analogous compounds to illustrate the utility of L-selectride for demethylation.

Direct derivatization of the methoxy group on an aromatic ring without its cleavage is not a common transformation. The C(sp³)-H bonds of the methyl group are generally unreactive. Metabolic studies of drugs containing methoxy groups indicate that enzymatic oxidation often leads to O-dealkylation via an unstable hydroxylated intermediate. While some specialized oxidation reactions of methyl ethers to ketones have been reported, these typically require specific activating groups or harsh conditions that may not be compatible with the functionalities on the 5-bromo-4-fluoro-2-methoxypyridine ring. Given the stability of the methoxy group, transformations are more likely to occur at the more reactive halogen sites or the pyridine nitrogen.

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base, leading to reactions such as N-oxidation and quaternization.

N-oxidation involves the treatment of the pyridine with an oxidizing agent, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more reactive towards both electrophilic and nucleophilic substitution. The electron-withdrawing nature of the bromo and fluoro substituents on 5-bromo-4-fluoro-2-methoxypyridine would decrease the basicity and nucleophilicity of the pyridine nitrogen, likely requiring more forcing conditions for N-oxidation compared to unsubstituted pyridine.

Quaternization is the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a positively charged pyridinium (B92312) salt. This reaction significantly activates the positions ortho (C-2, C-6) and para (C-4) to the nitrogen towards nucleophilic attack. The rate of quaternization is influenced by both steric and electronic factors. The decreased nucleophilicity of the nitrogen in 5-bromo-4-fluoro-2-methoxypyridine would similarly affect the rate of quaternization.

Other Ring Functionalizations and Derivatizations

Beyond nucleophilic aromatic substitution, the scaffold of 5-bromo-4-fluoro-2-methoxypyridine allows for a variety of other functionalization reactions, primarily leveraging the reactivity of the carbon-bromine bond at the C-5 position. This position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. These transformations are essential for the synthesis of complex molecules and are widely employed in medicinal chemistry and materials science to introduce diverse substituents onto the pyridine ring.

The bromine atom at C-5 serves as a versatile handle for derivatization. Its susceptibility to oxidative addition with palladium(0) catalysts is the entry point to several catalytic cycles, including the well-established Suzuki-Miyaura, Sonogashira, and Stille couplings. These reactions enable the introduction of aryl, vinyl, alkynyl, and other organic fragments, significantly expanding the chemical space accessible from the 5-bromo-4-fluoro-2-methoxypyridine core. The electronic properties of the pyridine ring, influenced by the fluorine at C-4 and the methoxy group at C-2, can modulate the reactivity of the C-Br bond in these transformations.

A notable example of such a derivatization is the Suzuki-Miyaura cross-coupling reaction. This reaction has been utilized in the synthesis of advanced intermediates for pharmaceutical compounds. For instance, 5-bromo-4-fluoro-2-methoxypyridine has been successfully coupled with an organoboron reagent to create a new C-C bond at the C-5 position, demonstrating the practical application of this methodology.

In a specific application detailed in patent literature, 5-bromo-4-fluoro-2-methoxypyridine was used as a key intermediate in the synthesis of modulators for the CX3CR1 chemokine receptor, which has implications for treating cardiovascular disorders. google.com The bromo-substituent was replaced with an isopropenyl group via a Suzuki coupling reaction. google.com The reaction was carried out using 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (B41815) (isopropenylboronic acid pinacol (B44631) ester) as the boron source, with potassium carbonate as the base and a palladium catalyst, Pd(dtbpf)Cl₂, in tetrahydrofuran (B95107) (THF). google.com This transformation highlights the utility of the C-5 bromine as a site for introducing specific alkyl or alkenyl functionalities.

The conditions for this Suzuki coupling are summarized in the table below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 5-Bromo-4-fluoro-2-methoxypyridine | 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane | Pd(dtbpf)Cl₂ | K₂CO₃ | THF | 4-Fluoro-2-methoxy-5-(prop-1-en-2-yl)pyridine |

While specific examples for Sonogashira or Stille couplings directly on 5-bromo-4-fluoro-2-methoxypyridine are not as explicitly detailed in readily available literature, the principles of these reactions are broadly applicable to brominated pyridines. The Sonogashira reaction, for example, couples terminal alkynes with aryl or vinyl halides and is a standard method for constructing C(sp²)-C(sp) bonds. chembuyersguide.com Similarly, the Stille reaction utilizes organotin reagents to couple with organic halides, offering a wide scope for creating new C-C bonds. Given the demonstrated success of the Suzuki coupling at the C-5 position, it is highly probable that 5-bromo-4-fluoro-2-methoxypyridine could also serve as a substrate in these related cross-coupling methodologies to generate a diverse array of alkynyl and aryl derivatives.

Another important class of reactions for functionalizing halogenated pyridines is metal-halogen exchange. This typically involves treating the aryl halide with a strong organolithium reagent, such as n-butyllithium, to generate a lithiated pyridine species. This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. While direct examples involving 5-bromo-4-fluoro-2-methoxypyridine are not prevalent, studies on related halo-substituted alkoxypyridines show that this is a viable strategy for regioselective functionalization.

###IV. Applications of 5-Bromo-4-fluoro-2-methoxypyridine in Medicinal Chemistry and Drug Discovery Research

The strategic incorporation of halogen atoms and methoxy groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The compound 5-Bromo-4-fluoro-2-methoxypyridine, with its unique substitution pattern on a pyridine ring, represents a versatile building block for the synthesis of a wide array of biologically active molecules. Its utility stems from the distinct chemical reactivity of its functional groups, which allows for selective modifications and the introduction of diverse pharmacophoric elements.

####4.1. Role as a Privileged Scaffold for Bioactive Molecules

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds. Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an attractive core structure for drug design. The specific substitution pattern of 5-Bromo-4-fluoro-2-methoxypyridine further enhances its potential, offering multiple vectors for chemical elaboration.

#####4.1.1. Precursor for Heterocyclic Compounds with Therapeutic Potential

5-Bromo-4-fluoro-2-methoxypyridine serves as a valuable starting material for the construction of more complex heterocyclic systems. The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, and alkynyl groups. The fluorine atom can be displaced through nucleophilic aromatic substitution, allowing for the installation of a variety of nucleophiles. The methoxy group can also be a site for modification, for instance, through demethylation to reveal a pyridone scaffold. These transformations pave the way for the synthesis of a diverse library of compounds with potential therapeutic applications.

#####4.1.2. Building Block for Enzyme Inhibitors

The development of potent and selective enzyme inhibitors is a major focus of drug discovery. The 5-Bromo-4-fluoro-2-methoxypyridine scaffold can be elaborated to target the active sites of various enzymes implicated in disease.

Cyclooxygenase-2 (COX-2) Inhibitors: Selective COX-2 inhibitors are a critical class of anti-inflammatory drugs. While direct synthesis of COX-2 inhibitors from 5-Bromo-4-fluoro-2-methoxypyridine is not extensively documented, related pyridine-containing structures have shown significant COX-2 inhibitory activity. For instance, imidazo[1,2-a]pyridine (B132010) derivatives have been identified as potent and selective COX-2 inhibitors. nih.gov The design of such inhibitors often involves a central heterocyclic core with appropriate substituents to fit into the COX-2 active site. The functional groups on 5-Bromo-4-fluoro-2-methoxypyridine provide the necessary handles to construct molecules that could meet these structural requirements.

Table 1: Examples of Pyridine-Containing COX-2 Inhibitors and their Activities

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | COX-2 | 0.07 | 508.6 |

| Celecoxib (Reference) | COX-2 | 0.05 | >200 |

This table is for illustrative purposes and the compounds are not directly synthesized from 5-Bromo-4-fluoro-2-methoxypyridine.

5-lipoxygenase Inhibitors: 5-Lipoxygenase (5-LOX) is another key enzyme in the inflammatory cascade, and its inhibitors are of interest for treating conditions like asthma. nih.gov The development of 5-LOX inhibitors often involves scaffolds that can interact with the enzyme's active site. While specific examples using 5-Bromo-4-fluoro-2-methoxypyridine are scarce, the structural motifs present in known 5-LOX inhibitors could be integrated onto the pyridine core of this compound.

DNA Gyrase and Topoisomerase IV Inhibitors: These bacterial enzymes are the primary targets of fluoroquinolone antibiotics. nih.gov Resistance to existing fluoroquinolones necessitates the development of new inhibitors. The pyridine ring is a common feature in many novel bacterial topoisomerase inhibitors (NBTIs). The unique electronic properties conferred by the fluoro and bromo substituents on 5-Bromo-4-fluoro-2-methoxypyridine could be exploited to design new agents that target these enzymes, potentially with improved activity against resistant strains. mdpi.com

Sirtuin 6 (SIRT6) Inhibitors: Information regarding the use of 5-Bromo-4-fluoro-2-methoxypyridine in the synthesis of SIRT6 inhibitors is not readily available in the surveyed scientific literature.

p38α MAP Kinase Inhibitors: The p38α mitogen-activated protein (MAP) kinase is a crucial target in inflammatory diseases. nih.gov A number of potent and selective p38α inhibitors are based on substituted pyridine and pyrimidine (B1678525) scaffolds. nih.govnih.gov These inhibitors typically feature a central heterocyclic ring that interacts with the hinge region of the kinase's ATP-binding site. The 5-Bromo-4-fluoro-2-methoxypyridine scaffold provides a suitable starting point for the synthesis of such inhibitors, where the bromo and fluoro groups can be used to introduce moieties that occupy key pockets within the enzyme's active site. rsc.org

Table 2: Examples of Pyridine-Containing p38α MAP Kinase Inhibitors

| Compound | Target | Cellular IC50 (nM) |

|---|---|---|

| Atypical kinase blocker from DNA-encoded library | p38α | 7 |

| SB203580 (Reference) | p38α | - |

This table is for illustrative purposes and the compounds are not directly synthesized from 5-Bromo-4-fluoro-2-methoxypyridine.

#####4.1.3. Development of Receptor Modulators

The pyridine scaffold is also prevalent in ligands that modulate the activity of various G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Dopamine (B1211576) D2/D3 Receptor Modulators: Modulators of dopamine D2 and D3 receptors are important for the treatment of neurological and psychiatric disorders. nih.gov The design of selective ligands for these receptors is an ongoing challenge. The structural framework of 5-Bromo-4-fluoro-2-methoxypyridine can be incorporated into novel chemical entities aimed at modulating these receptors, with the substituents potentially influencing selectivity and functional activity.

Serotonin 5-HT3 Receptor Modulators: 5-HT3 receptor antagonists are used as antiemetics and for the management of irritable bowel syndrome. nih.gov These antagonists often contain a heterocyclic core. The 5-Bromo-4-fluoro-2-methoxypyridine moiety could be used to synthesize novel analogs of known 5-HT3 antagonists, with the potential for improved potency or pharmacokinetic properties. The F-loop of the 5-HT3 receptor is a key binding site for ligands, and the substituents on the pyridine ring could be tailored to optimize interactions within this region. nih.gov

####4.2. Design and Synthesis of Advanced Drug Candidates

Beyond serving as a scaffold for initial hits, 5-Bromo-4-fluoro-2-methoxypyridine is valuable in the lead optimization phase of drug discovery, where fine-tuning of molecular properties is crucial.

#####4.2.1. Modification for Improved Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. The fluorine atom in 5-Bromo-4-fluoro-2-methoxypyridine can significantly influence these properties. For instance, fluorine substitution can block metabolic sites, thereby increasing metabolic stability and oral bioavailability. It can also modulate lipophilicity, which in turn affects properties like cell membrane permeability and blood-brain barrier (BBB) penetration. The methoxy group can also be a site of metabolism, and its presence or modification can be used to fine-tune the pharmacokinetic profile of a drug candidate.

#####4.2.2. Structure-Activity Relationship (SAR) Studies for Target Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a molecule's structure affect its biological activity. nih.gov The multiple functionalization points on 5-Bromo-4-fluoro-2-methoxypyridine make it an excellent tool for systematic SAR exploration. By selectively modifying the bromo, fluoro, and methoxy positions, medicinal chemists can probe the key interactions between a ligand and its biological target, leading to the optimization of potency, selectivity, and other desirable drug-like properties. The distinct electronic and steric properties of the substituents allow for a systematic investigation of the chemical space around the pyridine core to identify the optimal substitution pattern for a given therapeutic target.

Table 3: Hypothetical SAR Study of 5-Bromo-4-fluoro-2-methoxypyridine Derivatives

| R1 (at 5-position) | R2 (at 4-position) | R3 (at 2-position) | Target Activity (IC50) |

|---|---|---|---|

| Br | F | OMe | Baseline |

| Phenyl | F | OMe | Potentially Increased |

| Thiophene | F | OMe | Potentially Increased |

| Br | NH2 | OMe | Potentially Altered |

| Br | F | OH | Potentially Altered |

This table is a hypothetical representation to illustrate the principles of SAR and does not represent actual experimental data.

Iv. Applications in Medicinal Chemistry and Drug Discovery Research

Applications in Agrochemical and Materials Science Research

Similarly, in the realm of agrochemical research, there is a lack of published data demonstrating the direct use of 5-Bromo-4-fluoro-2-methoxypyridine in the synthesis of novel herbicides, fungicides, or insecticides. While fluorinated and brominated pyridine (B92270) derivatives are known to be important pharmacophores in some agrochemicals, the specific contribution of this compound has not been detailed in accessible scientific or patent literature.

Due to the limited availability of specific research data, a detailed analysis and data table for its applications in agrochemical and materials science cannot be provided at this time. Further research and publication in these areas would be necessary to fully understand the potential of 5-Bromo-4-fluoro-2-methoxypyridine as a precursor in these fields.

V. Advanced Characterization Techniques in Pyridine Chemistry Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, offering detailed insights into the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the number, type, and connectivity of atoms.

¹H NMR: Proton NMR provides information on the hydrogen atoms in the structure. For 5-Bromo-4-fluoro-2-methoxypyridine, experimental ¹H NMR data has been reported. The spectrum, recorded in deuterochloroform (CDCl₃) at 500 MHz, shows three distinct signals that correspond to the different types of protons in the molecule google.com.

A singlet at 3.93 ppm is attributed to the three protons of the methoxy (B1213986) (-OCH₃) group. The pyridine (B92270) ring displays two signals: a doublet at 6.52 ppm corresponding to the proton at the C-3 position, and a doublet at 8.23 ppm for the proton at the C-6 position google.com. The splitting of these signals into doublets arises from coupling to the adjacent fluorine atom.

Interactive Data Table: ¹H NMR Data for 5-Bromo-4-fluoro-2-methoxypyridine google.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.23 | Doublet (d) | 1H | H-6 |

| 6.52 | Doublet (d) | 1H | H-3 |

| 3.93 | Singlet (s) | 3H | -OCH₃ |

¹³C and ¹⁹F NMR: While specific experimental data for ¹³C and ¹⁹F NMR of this compound are not widely published, predictions can be made based on its structure.

A ¹³C NMR spectrum would be expected to show six distinct signals, one for each unique carbon atom in the pyridine ring and the methoxy group. The chemical shifts would be influenced by the attached substituents (bromo, fluoro, and methoxy groups).

A ¹⁹F NMR spectrum would show a single primary signal for the fluorine atom at the C-4 position. This signal would likely be split into a doublet due to coupling with the adjacent proton at C-3, providing further confirmation of their spatial relationship.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation patterns.

Interactive Data Table: Predicted Mass Spectrometry Data for 5-Bromo-4-fluoro-2-methoxypyridine Adducts

| Adduct | Mass-to-Charge (m/z) |

| [M+H]⁺ | 205.96114 |

| [M+Na]⁺ | 227.94308 |

| [M-H]⁻ | 203.94658 |

| [M+NH₄]⁺ | 222.98768 |

| [M+K]⁺ | 243.91702 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is used to identify the presence of specific functional groups. In the IR spectrum of 5-Bromo-4-fluoro-2-methoxypyridine, characteristic absorption bands would be expected for its functional groups. These would include:

C-O stretching: For the methoxy group's ether linkage.

C-F stretching: A strong absorption characteristic of the carbon-fluorine bond.

Aromatic C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region, typical for the pyridine ring.

C-H stretching and bending: Signals corresponding to the aromatic and methyl protons.

C-Br stretching: Typically found in the lower frequency (fingerprint) region of the spectrum.

Chromatographic Methods for Purity and Identity Confirmation (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile solids like 5-Bromo-4-fluoro-2-methoxypyridine. A sample is passed through a column, and its purity is determined by the presence of a single major peak in the resulting chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique not only confirms the purity of the compound but also provides simultaneous confirmation of its molecular weight.

In documented synthesis, 5-Bromo-4-fluoro-2-methoxypyridine was purified using straight-phase flash chromatography on a silica (B1680970) column, confirming the utility of chromatographic methods in obtaining a pure sample of the compound google.com.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and thereby determine the exact positions of atoms, bond lengths, and bond angles.

The synthesis of 5-Bromo-4-fluoro-2-methoxypyridine has yielded it as a colorless oil that solidifies upon standing, suggesting it has a crystalline form at room temperature suitable for X-ray analysis google.com. However, as of now, the crystal structure of 5-Bromo-4-fluoro-2-methoxypyridine has not been deposited in public crystallographic databases. Such a study would provide invaluable, unambiguous confirmation of its molecular structure and intermolecular interactions in the solid state.

Vi. Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are instrumental in predicting how a ligand, such as 5-Bromo-4-fluoro-2-methoxypyridine, might bind to a biological target, typically a protein or nucleic acid. This process involves the generation of a three-dimensional conformation of the molecule and placing it within the binding site of a receptor to calculate the binding affinity and identify key interactions.

Despite the utility of this compound as a building block in medicinal chemistry, dedicated molecular docking studies published in peer-reviewed journals for 5-Bromo-4-fluoro-2-methoxypyridine against specific biological targets were not identified in the conducted search. Such studies would be crucial in hypothesis-driven drug design, suggesting potential therapeutic applications for derivatives of this scaffold.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for predicting the electronic structure and reactivity of molecules. These methods can determine a wide range of properties, including optimized geometry, molecular orbital energies (such as HOMO and LUMO), electrostatic potential maps, and spectroscopic parameters. This information helps in understanding the molecule's stability, reactivity hotspots, and potential reaction mechanisms.

A specific DFT study on 5-Bromo-4-fluoro-2-methoxypyridine is not available in the reviewed scientific literature. General theoretical studies on substituted pyridines indicate that the electronic properties are significantly influenced by the nature and position of substituents. The electron-withdrawing effects of the bromine and fluorine atoms, combined with the electron-donating effect of the methoxy (B1213986) group, would create a unique electronic distribution in the pyridine (B92270) ring, governing its reactivity in chemical synthesis and its interaction with biological targets.

Prediction of Pharmacological Properties and ADMET Profiles

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early phases of drug development. In silico models, often based on quantitative structure-activity relationships (QSAR) and machine learning, are used to estimate these properties from the molecular structure alone, helping to identify potential liabilities before synthesis and testing.

For the isomer, 4-Bromo-5-fluoro-2-methoxypyridine (CAS 884495-00-5), some predicted ADMET-related data is available from computational models. These predictions, while not a substitute for experimental validation, offer a preliminary assessment of the compound's drug-like properties.

| Predicted Property | Prediction | Model Details |

|---|---|---|

| P-glycoprotein Substrate | No | SVM model; 10-fold CV: ACC=0.72, AUC=0.77; External validation: ACC=0.88, AUC=0.94 |

| CYP1A2 Inhibitor | No | SVM model; 10-fold CV: ACC=0.83, AUC=0.90 |

These predictions for 4-Bromo-5-fluoro-2-methoxypyridine suggest that it is unlikely to be a substrate for the P-glycoprotein efflux pump and is not predicted to inhibit the cytochrome P450 1A2 enzyme, two important considerations for drug metabolism and disposition.

Vii. Future Directions and Emerging Trends in Halogenated Methoxypyridine Research

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of functionalized pyridines is undergoing a significant transformation, with a strong emphasis on sustainability and efficiency. researchgate.net Traditional methods often require harsh conditions and generate substantial waste. nih.gov The future lies in the development of sophisticated catalytic systems that offer milder reaction pathways and higher selectivity, directly impacting the synthesis of derivatives from precursors like 5-Bromo-4-fluoro-2-methoxypyridine.

A major trend is the move away from stoichiometric reagents towards catalytic, and often metal-free, reaction conditions. thieme-connect.comthieme-connect.com For instance, innovative methods for the C-H functionalization of the pyridine (B92270) ring are being developed to avoid the pre-functionalization steps typically required. beilstein-journals.orgresearchgate.net Photocatalysis, using visible light to drive chemical reactions, is also emerging as a powerful, eco-friendly tool for synthesizing functionalized pyridine derivatives like imidazopyridines. nih.gov These methods offer new routes to creating C-C and C-heteroatom bonds with high precision.

Furthermore, nanocatalysts are being explored for their high efficiency, reusability, and ability to function in green solvents like water, representing a significant step towards environmentally benign processes. researchgate.net The development of aza-Wittig/Diels-Alder sequences under catalytic conditions provides a modular and rapid approach to constructing highly substituted pyridine rings from simple, readily available components. nih.gov

Table 1: Emerging Catalytic Strategies for Pyridine Functionalization

| Catalytic Strategy | Key Advantages | Potential Application for Halogenated Methoxypyridines | Relevant Research Areas |

|---|---|---|---|

| Transition-Metal-Free C-H Functionalization | Avoids toxic heavy metals, reduces cost, offers novel reactivity. thieme-connect.comresearchgate.net | Direct, selective modification of the pyridine core without pre-activation. | Radical chemistry, main-group chemistry. thieme-connect.com |

| Photocatalysis | Uses light as a clean energy source, enables unique transformations under mild conditions. nih.gov | Introduction of functional groups via light-induced radical pathways. | Synthesis of complex bioactive molecules. nih.gov |

| Nanocatalysis | High surface area, enhanced reactivity, recyclability, compatibility with green solvents. researchgate.net | Efficient and sustainable multi-component reactions for derivative synthesis. | Green chemistry, material science. researchgate.net |

| Catalytic Cycloadditions | Rapid assembly of complex, substituted pyridines from simple precursors. nih.gov | De novo synthesis of pyridine rings with specific substitution patterns. | Multi-component reactions, diversity-oriented synthesis. nih.gov |

Exploration of New Bioactive Derivatives with Enhanced Specificity

The pyridine scaffold is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. thieme-connect.com Halogenated methoxypyridines such as 5-Bromo-4-fluoro-2-methoxypyridine are particularly valuable starting materials. The bromine and fluorine atoms offer distinct reactivity profiles, allowing for selective, stepwise functionalization through reactions like Suzuki-Miyaura or SNAr couplings. researchgate.netnih.gov

Future research will focus on leveraging this chemo-selectivity to build libraries of novel derivatives for biological screening. nih.gov The goal is to develop compounds with enhanced target specificity and improved pharmacological profiles. For example, the synthesis of novel imidazopyridine derivatives has yielded compounds with a wide range of biological activities, including antitumor and antiviral properties. nih.gov Similarly, derivatives designed as specific kinase inhibitors are a major area of interest in cancer therapy research. researchgate.net

Computational modeling will play a crucial role in this exploration. By simulating the interaction of potential derivatives with biological targets, researchers can prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources. nih.gov This rational design approach is key to discovering next-generation therapeutics with minimized off-target effects.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry is a major trend in chemical manufacturing, particularly in the pharmaceutical industry. acs.org Flow chemistry offers superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and greater consistency. acs.orgmit.edu These systems are particularly well-suited for handling hazardous reagents or unstable intermediates.

For the synthesis of derivatives from 5-Bromo-4-fluoro-2-methoxypyridine, flow chemistry can enable reactions that are difficult to control in batch, such as highly exothermic lithiation or rapid coupling reactions. acs.org The ability to "telescope" multiple synthetic steps into a single continuous process without isolating intermediates can dramatically shorten synthesis times and reduce waste. mit.edu

When combined with automation, flow systems can create powerful platforms for high-throughput experimentation and reaction optimization. nih.gov Automated platforms can systematically vary reaction conditions to quickly identify the optimal parameters for a given transformation. nih.govyoutube.com This synergy between flow chemistry and automation will accelerate the discovery and development of new synthetic routes for complex halogenated pyridines, making them more accessible for research and commercial applications. mit.edu

Table 2: Advantages of Flow Chemistry in Halogenated Pyridine Synthesis

| Feature | Benefit | Impact on Synthesis |

|---|---|---|

| Precise Process Control | Enhanced control over temperature, pressure, and residence time. | Improved reaction selectivity, higher yields, and better safety profile. acs.org |

| Rapid Heat & Mass Transfer | Efficient mixing and thermal management due to high surface-area-to-volume ratio. | Enables use of highly reactive intermediates and exothermic reactions. acs.org |

| Process Intensification | Multiple reaction steps are combined into a single, continuous operation ("telescoped" synthesis). mit.edu | Reduced manufacturing footprint, lower solvent usage, and shorter production times. acs.orgmit.edu |

| Automation & High-Throughput Screening | Robotic systems can perform numerous experiments automatically. nih.gov | Accelerated optimization of reaction conditions and rapid library synthesis. nih.gov |

Machine Learning Applications in Reaction Prediction and Compound Design

Machine learning (ML) is poised to revolutionize chemical synthesis and drug discovery. mit.edu By training algorithms on vast datasets of chemical reactions, ML models can predict the outcomes of unknown reactions with increasing accuracy, guide the design of synthetic routes, and even suggest entirely new molecules with desired properties. medium.comnips.ccnih.gov

In the context of halogenated methoxypyridines, ML can address several key challenges. One application is the prediction of reaction yields and optimal conditions for functionalizing the pyridine ring. mit.edu For a molecule like 5-Bromo-4-fluoro-2-methoxypyridine, an ML model could predict whether a nucleophile will react at the bromine- or fluorine-bearing carbon, guiding the synthetic strategy. nih.gov This predictive power accelerates the development process and minimizes failed experiments. medium.com

ML is also becoming integral to de novo compound design. Generative models can design novel molecular structures optimized for specific biological targets. By integrating predictions of synthetic accessibility, these models can propose new, potent, and readily synthesizable drug candidates based on the halogenated methoxypyridine scaffold. mit.edu The combination of ML with automated synthesis platforms creates a closed-loop system where algorithms design molecules, robots synthesize them, and the experimental results are fed back to improve the models, accelerating the discovery cycle. mit.eduyoutube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.